![molecular formula C23H17ClN4O2S B2674354 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326890-67-8](/img/structure/B2674354.png)

6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

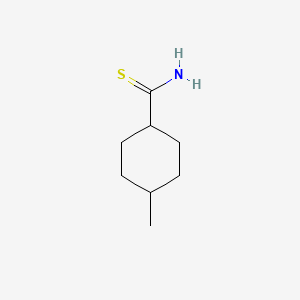

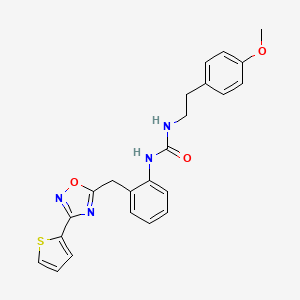

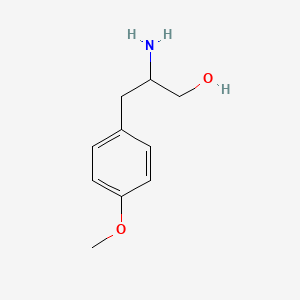

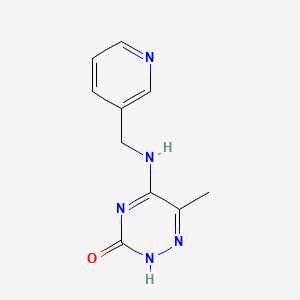

The compound “6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-ones have been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves several methods . One of the earliest methods is based on the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method involves the use of 2-nitrothiophenes as the starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . A more efficient method for the synthesis of functionalized thieno[2,3-d]pyrimidines has been developed, which is based on Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones are complex and involve multiple steps . An efficient method for the synthesis of these compounds has been developed, which involves the use of functionalized thieno[2,3-d]pyrimidines and 2-(thieno[2,3-d]pyrimidin-6-yl)pyrido[2,3-d]pyrimidines from 5-acetyl-6-aminopyrimidine-4(3H)-thiones and a series of reagents containing an active chloromethylene fragment .Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones can be analyzed through various methods . For example, the yield, melting point, and NMR data can be obtained through experimental procedures .科学的研究の応用

Antibacterial and Antifungal Activity

Research has revealed that derivatives of thieno[2,3-d]pyrimidine, such as 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, exhibit significant antibacterial and antifungal properties. Studies have tested these compounds against various bacterial strains like Staphylococcus aureus, Escherichia coli, and fungal strains such as Aspergillus and Candida, showing promising results in inhibiting their growth (Maddila et al., 2016); (Kahveci et al., 2020).

Antiproliferative Activity

This class of compounds has also been explored for their antiproliferative activity, particularly against cancer cell lines. Research has demonstrated that certain derivatives can inhibit cell growth in human breast cancer cell lines and induce apoptotic cell death, indicating potential for cancer therapy (Atapour-Mashhad et al., 2017).

Antioxidant Activity

The antioxidant properties of thieno[2,3-d]pyrimidine derivatives have been assessed, with findings suggesting that these compounds exhibit significant radical scavenging activity. This activity is influenced by the presence of electron-donating or withdrawing groups in the compound's structure (Kotaiah et al., 2012).

Plant Growth Stimulation

In agricultural research, some thieno[2,3-d]pyrimidine derivatives have shown potential as plant growth stimulants. This aspect broadens the scope of these compounds beyond medical applications, indicating their versatility and potential utility in different fields (Pivazyan et al., 2019).

Antimicrobial Activity

Further studies have demonstrated the effectiveness of these compounds in antimicrobial applications, showcasing their potential as agents against various microbes, including bacteria and fungi (Abdelghani et al., 2017).

Inhibition of Purine Biosynthesis

Some thieno[2,3-d]pyrimidine antifolates have been identified as inhibitors of purine biosynthesis, a critical pathway in cancer cell proliferation. This property highlights their potential as targeted cancer therapies (Deng et al., 2009).

Antinociceptive and Anti-inflammatory Properties

The potential of these compounds in managing pain and inflammation has also been investigated, with some derivatives showing significant antinociceptive and anti-inflammatory activities, suggesting their use in developing new pain and inflammation management drugs (Selvam et al., 2012).

将来の方向性

特性

IUPAC Name |

6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3-[(2-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O2S/c1-13-7-3-4-8-15(13)11-28-12-25-22-18(23(28)29)14(2)19(31-22)21-26-20(27-30-21)16-9-5-6-10-17(16)24/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHOVVPDSCVMIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=CC=C5Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)

![N-(1-cyanocyclobutyl)-N,2,5-trimethyl-1-[3-(propan-2-yl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2674277.png)

![methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate](/img/structure/B2674279.png)

![N-(2-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2674290.png)

![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2674293.png)

![(Z)-4-(diethylamino)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674294.png)